Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone
Description
Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone is a bicyclic ketone featuring a norbornene core fused with a 3-(4-fluorophenyl)azepane moiety. The compound’s rigid bicyclic framework and fluorinated aromatic substituent confer unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[3-(4-fluorophenyl)azepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO/c21-18-8-6-15(7-9-18)17-3-1-2-10-22(13-17)20(23)19-12-14-4-5-16(19)11-14/h4-9,14,16-17,19H,1-3,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNLMBGFHUJJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3CC4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclo[2.2.1]hept-5-en-2-yl moiety through a Diels-Alder reaction, followed by functionalization to introduce the azepane ring and the fluorophenyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Urea Derivatives
- 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(4-fluorophenyl)urea (4b) : Synthesized via reaction of bicyclo[2.2.1]hept-5-en-2-yl isocyanate with 4-fluoroaniline (39% yield, mp 121–122°C). The urea group introduces hydrogen-bonding capacity, contrasting with the ketone’s electrophilic carbonyl .
- 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(2,4-difluorophenyl)urea (4d): Features two fluorine atoms on the phenyl ring, enhancing electron-withdrawing effects and reducing basicity compared to the mono-fluorinated target compound .
Ketone Derivatives
- ((1R,2S,3S,4S)-3-(4-Bromophenyl)bicyclo[2.2.1]hept-5-en-2-yl)(pyridin-2-yl)methanone (3hA): Contains a pyridinyl group instead of azepane, with high enantiomeric purity (HPLC tR1 = 18.929 min) and 85% yield.
- (5-Bromothiophen-2-yl)(3-substituted phenyl)bicyclo[2.2.1]hept-5-en-2-yl)methanones: Thiophene-containing analogs exhibit substituent-dependent infrared (IR) and NMR spectral shifts, as modeled by Hammett equations .
Azepane and Piperidine Derivatives
- Exo-N-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide (Norbo-17): Shares the 4-fluorophenyl group but replaces azepane with a piperazine-propyl chain, demonstrating the impact of nitrogen positioning on bioactivity .
Spectral and Electronic Properties
NMR Shifts :
- The target compound’s 3-(4-fluorophenyl)azepane moiety would likely show distinct <sup>1</sup>H NMR signals for azepane protons (δ ~1.5–3.5 ppm) and a para-fluorine <sup>19</sup>F NMR peak near δ -115 ppm, comparable to 4b (δ -117.5 ppm) .
- Pyridinyl ketones (e.g., 3hA) exhibit aromatic proton shifts at δ ~7.0–8.5 ppm due to electron-withdrawing pyridine effects .
IR Spectroscopy :
Table 2: Key Differentiators
| Feature | Target Compound | Closest Analogs |
|---|---|---|
| Functional Group | Ketone | Urea, pyridinyl ketone |
| Nitrogen Heterocycle | Azepane (7-membered) | Piperidine, morpholine |
| Fluorine Position | Para on phenyl | Ortho, meta, or dihalogenated |
| Synthetic Yield | Not reported | 39–99% (varies by substituent) |
| Applications | Underexplored | Polymers, enzyme inhibitors |
Biological Activity
Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: C15H20FN
- Molecular Weight: 233.36 g/mol
- SMILES Notation: C1(C2CC(C=C2)C1)C(CCN3CCCCC3)=O
Structural Representation
The compound features a bicyclic structure fused with an azepane ring and a fluorophenyl group, which may contribute to its unique biological properties.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity: Compounds in this class can inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis.
- Anti-inflammatory Properties: Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Central Nervous System Effects: The azepane structure suggests potential neuroactive properties, possibly affecting neurotransmitter systems.
Antimicrobial Activity
A study evaluating the antimicrobial properties of bicyclic compounds found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. These findings highlight the potential utility of bicyclo[2.2.1]hept derivatives in developing new antibiotics.
Anti-inflammatory Effects
In vitro studies have demonstrated that bicyclic compounds can reduce the production of inflammatory markers in macrophages, indicating their potential as therapeutic agents for inflammatory diseases.
Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of bicyclo[2.2.1]hept derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that modifications to the bicyclic structure could enhance activity.
| Compound | Activity (MIC µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 32 | S. aureus |
| Compound B | 16 | E. coli |
Study 2: Neuroactive Properties
Another study explored the neuroactive effects of bicyclo[2.2.1]hept derivatives in animal models. The findings suggested that these compounds could modulate neurotransmitter levels, potentially offering therapeutic benefits for anxiety and depression.
| Compound | Effect on Neurotransmitter Levels | Model Used |
|---|---|---|
| Compound C | Increased serotonin | Rat model |
| Compound D | Decreased dopamine | Mouse model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
